molecular formula C8H8N2O3 B098135 4-Methyl-3-nitrobenzamide CAS No. 19013-11-7

4-Methyl-3-nitrobenzamide

Cat. No. B098135
CAS RN: 19013-11-7
M. Wt: 180.16 g/mol
InChI Key: YEUGEQUFPMJGCD-UHFFFAOYSA-N
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Description

4-Methyl-3-nitrobenzamide is a chemical compound that has been studied for its potential use in various applications, including as an inhibitor of poly ADP-ribose polymerase (PARP-1) and as an antiviral agent. The compound is structurally related to other nitrobenzamide derivatives, which have been synthesized and evaluated for their biological activities, such as antitumor and anticonvulsant properties .

Synthesis Analysis

The synthesis of 4-Methyl-3-nitrobenzamide and its analogues typically involves palladium-catalyzed cyclizations of N-(2-alkenyl)-2-halo-3-nitrobenzamides. For instance, the reaction of N,N-diallyl-2-iodo-3-nitrobenzamide with Pd(PPh3)4 leads to the formation of 4-methyl-5-nitroisoquinolin-1-one, among other products. Optimized conditions for these reactions have been established, and the resulting compounds have shown potent inhibition of PARP-1 activity . Additionally, other synthetic routes have been explored for related compounds, such as the Fischer esterification reaction to synthesize 4-amino-3-nitrobenzoic acid methyl ester .

Molecular Structure Analysis

The molecular structure of 4-Methyl-3-nitrobenzamide is characterized by the presence of a nitro group and a methyl substituent on the benzamide ring. The crystal structure of a related compound, methyl 4-hydroxy-3-nitrobenzoate, reveals non-covalent interactions such as hydrogen bonding and pi-stacking, which are crucial for the stability and properties of these compounds . These interactions are likely to be present in 4-Methyl-3-nitrobenzamide as well, influencing its chemical behavior and biological activity.

Chemical Reactions Analysis

4-Methyl-3-nitrobenzamide and its derivatives participate in various chemical reactions. For example, the nitro group can be hydrogenated to yield amino derivatives, which have been shown to possess significant biological activities . The compound's reactivity is also influenced by the presence of the nitro and methyl groups, which can affect the compound's interaction with biological targets, such as the inhibition of the infectivity process of human immunodeficiency virus (HIV) by interfering with the role of p7NC in proviral DNA synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Methyl-3-nitrobenzamide are influenced by its molecular structure. The presence of the nitro group contributes to the compound's reactivity and its potential as a pharmacophore. The compound's solubility, melting point, and other physicochemical properties are determined by its molecular interactions and are important for its application in drug design and synthesis. The related compound, methyl 4-hydroxy-3-nitrobenzoate, has been characterized by its crystal structure, which provides insights into the properties of 4-Methyl-3-nitrobenzamide .

Scientific Research Applications

Synthesis and Chemical Properties

4-Methyl-3-nitrobenzamide and its analogs have been explored for their synthesis and chemical properties. A study by Dhami et al. (2009) focused on synthesizing close analogs of water-soluble PARP-1 inhibitors using Pd-catalysed cyclisations of N-(2-alkenyl)-2-iodo-3-nitrobenzamides. This research highlighted the potential of these compounds in PARP-1 activity inhibition, which is significant in cancer therapy and other diseases related to DNA repair mechanisms (Dhami et al., 2009).

Anticancer Potential

The potential chemotherapeutic activity of derivatives of 4-Methyl-3-nitrobenzamide has been a subject of interest. Mendeleyev et al. (1995) investigated the action of 4-iodo-3-nitrobenzamide, a prodrug, on tumor cells, revealing its ability to kill tumor cells by transient reduction to 4-iodo-3-nitrosobenzamide. This research provided insights into the selective tumoricidal action of the compound, correlating with its reduction process in tumor cells (Mendeleyev et al., 1995).

Anticonvulsant Properties

4-Nitro-N-phenylbenzamides, closely related to 4-Methyl-3-nitrobenzamide, were synthesized and evaluated for their anticonvulsant properties by Bailleux et al. (1995). The study found that certain derivatives were effective in seizure tests, indicating the potential of these compounds in the treatment of epilepsy and related disorders (Bailleux et al., 1995).

Antimycobacterial Activity

Wang et al. (2019) reported the design and synthesis of novel nitrobenzamide derivatives, including 4-Methyl-3-nitrobenzamide, showing considerable in vitro antitubercular activity. This research opens new avenues for the development of antitubercular agents (Wang et al., 2019).

Crystal Engineering and Molecular Interactions

Saha et al. (2005) explored the crystal engineering aspects of 4-nitrobenzamide derivatives, including 4-Methyl-3-nitrobenzamide. The study focused on molecular tapes mediated by hydrogen and halogen bonds, showcasing the potential of these compounds in crystal design and understanding molecular interactions (Saha et al., 2005).

properties

IUPAC Name

4-methyl-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c1-5-2-3-6(8(9)11)4-7(5)10(12)13/h2-4H,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEUGEQUFPMJGCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6066446
Record name Benzamide, 4-methyl-3-nitro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-nitrobenzamide

CAS RN

19013-11-7
Record name 4-Methyl-3-nitrobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19013-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 4-methyl-3-nitro-
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Record name Benzamide, 4-methyl-3-nitro-
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Record name Benzamide, 4-methyl-3-nitro-
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Record name 4-methyl-3-nitrobenzamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
AE Shinkwin, MD Threadgill - Journal of Labelled Compounds …, 1996 - Wiley Online Library
… gives 4‐nitro‐thiophene‐2‐carboxamide and 5‐nitrothiophene‐2‐carboxamide, benzonitrile gives 3‐nitrobenzamide and 4‐methylbenzonitrile gives 4‐methyl‐3‐nitrobenzamide. …
H Ren, P Dhanaraj, IVMV Enoch… - Medicinal …, 2022 - ingentaconnect.com
Objectives: The aim of the present study is to carry out a simple synthesis of aminoantipyrine analogues and exploration of their antibacterial, cytotoxic, and anticonvulsant potential. …
Number of citations: 2 www.ingentaconnect.com
C Lindgren, N Forsgren, N Hoster… - … A European Journal, 2022 - Wiley Online Library
… the 4-methyl-3-nitrobenzamide scaffold … 4-methyl-3-nitrobenzamide fragment and the backbone amide of Ser298 similar to that seen for HI-6. In summary, the 4-methyl-3-nitrobenzamide …
T Threlfall - Vibrational Spectroscopy, 2022 - Elsevier
The infrared spectra of more than 150 primarycarboxamides in the NH stretching and the carbonyl region have been measured. Comparison is made with Bellamys analysis of the …
Number of citations: 1 www.sciencedirect.com
D Yao, J You, X Yang, J Zhang… - Journal of Enzyme …, 2023 - Taylor & Francis
ATPase family AAA domain-containing protein 2 (ATAD2) has been emerging as a hot anti-cancer drugable target due to its oncogenic epigenetic modification closely associated with …
Number of citations: 4 www.tandfonline.com
K Skobridis, M Kinigopoulou… - ChemMedChem …, 2010 - Wiley Online Library
Imatinib is a clinically important ATP analogue inhibitor that targets the tyrosine kinase domain of the intracellular Abl kinase and the PDGF receptor family. Imatinib has revolutionised …
W Yang, Y Chen, X Zhou, Y Gu, W Qian… - European Journal of …, 2015 - Elsevier
By combining the scaffolds of UI-125 and Sorafenib, a series of bis-aryl ureas and amides based on 2-amino-3-purinylpyridine moiety were designed and synthesized as novel DFG-out …
Number of citations: 43 www.sciencedirect.com
V Hajdu, A Jakab-Nácsa, G Muránszky… - International Journal of …, 2021 - mdpi.com
… The formation of two stereoisomers, N-(2,5-dimethylphenyl)-2-methoxy-4-nitrobenzamide and N-(3-methoxy-4-methylphenyl)-4-methyl-3-nitrobenzamide, could occur by the reaction of …
Number of citations: 2 www.mdpi.com
S Wajid, A Khatoon, MA Khan, H Zafar… - Bioorganic & Medicinal …, 2019 - Elsevier
A series of benzamide derivatives 1–12 with various functional groups (–H, –Br, –F, –OCH 3 , –OC 2 H 5 , and –NO 2 ) was synthesized using an economic, and facile Microwave-…
Number of citations: 15 www.sciencedirect.com
R Ahmed-Belkacem, M Hausdorff… - Journal of medicinal …, 2022 - ACS Publications
Enzymes involved in RNA capping of SARS-CoV-2 are essential for the stability of viral RNA, translation of mRNAs, and virus evasion from innate immunity, making them attractive …
Number of citations: 23 pubs.acs.org

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